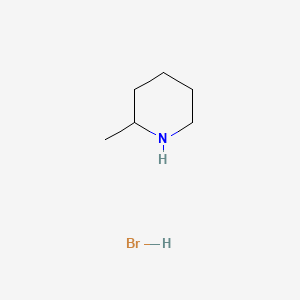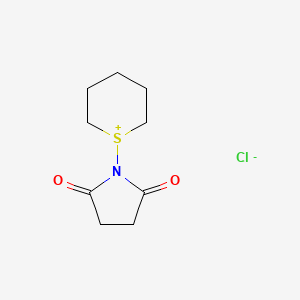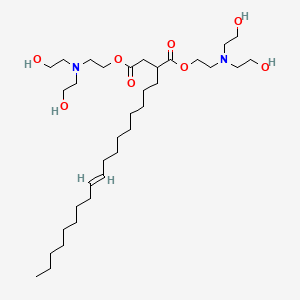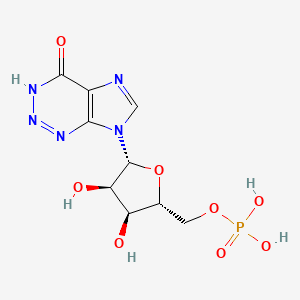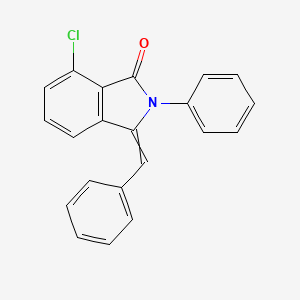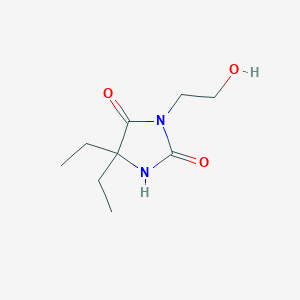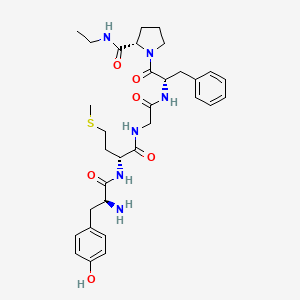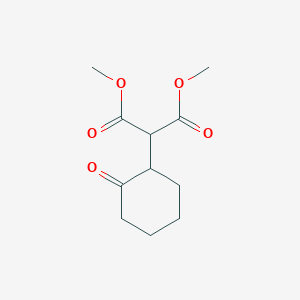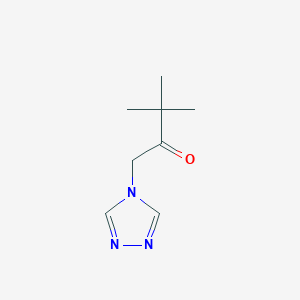
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with a triazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution at the carbonyl carbon of the ketone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one has several scientific research applications:
Agriculture: It is used as a plant growth regulator, influencing the levels of endogenous hormones and promoting root development.
Pharmaceuticals: The compound has potential antimicrobial and antifungal properties, making it a candidate for drug development.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one involves its interaction with specific molecular targets. In plants, it affects the biosynthesis of gibberellins, a class of growth hormones, by inhibiting the enzyme ent-kaurene oxidase. This leads to reduced levels of gibberellins and altered plant growth patterns . In antimicrobial applications, the compound may disrupt the cell membrane or inhibit key enzymes in microbial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclobutrazol: Another triazole derivative used as a plant growth regulator.
Uniconazole: Similar in structure and function, used in agriculture to control plant growth.
Uniqueness
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to modulate hormone levels in plants and its potential antimicrobial properties make it a versatile compound for various applications .
Propriétés
Numéro CAS |
66644-00-6 |
|---|---|
Formule moléculaire |
C8H13N3O |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
3,3-dimethyl-1-(1,2,4-triazol-4-yl)butan-2-one |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-5-9-10-6-11/h5-6H,4H2,1-3H3 |
Clé InChI |
OUTIHFQPJGKWKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CN1C=NN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
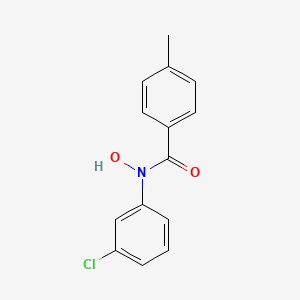
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
